molecular formula C20H22N2O2 B11084483 N-cycloheptyl-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide

N-cycloheptyl-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide

Cat. No.: B11084483
M. Wt: 322.4 g/mol
InChI Key: ZTHRWUNIIRTLJQ-UHFFFAOYSA-N
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Description

N-cycloheptyl-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide is a complex organic compound that belongs to the class of benzo[cd]indol-2(1H)-ones This compound is characterized by its unique structure, which includes a cycloheptyl group and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide typically involves multi-step organic reactions. One common method includes the cyclization of N-(2-formylphenyl)trifluoroacetamides with α-bromoacetophenones in the presence of potassium carbonate (K₂CO₃) as a base . This reaction is carried out in a one-pot manner, making it efficient and environmentally benign.

Industrial Production Methods

Industrial production of this compound may involve metal-catalyzed approaches, such as palladium(II)-catalyzed tandem cyclization of alkynones . These methods are advantageous due to their high yield and selectivity, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Electrophilic substitution reactions are common, where reagents like halogens (Cl₂, Br₂) or nitro groups (NO₂) can be introduced.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral medium.

    Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

    Substitution: Halogenation using Cl₂ or Br₂ in the presence of a catalyst like FeCl₃.

Major Products

The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

N-cycloheptyl-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-cycloheptyl-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide involves its interaction with specific molecular targets. For instance, it targets lysosomes in cancer cells, leading to autophagy and apoptosis . The compound enters the cells via polyamine transporters and induces a crosstalk between autophagy and apoptosis, which is mutually reinforcing.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cycloheptyl-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide stands out due to its dual functionality as both a therapeutic agent and an imaging agent. Its ability to target lysosomes and induce autophagy and apoptosis makes it a valuable compound in cancer research .

Properties

Molecular Formula

C20H22N2O2

Molecular Weight

322.4 g/mol

IUPAC Name

N-cycloheptyl-2-(2-oxobenzo[cd]indol-1-yl)acetamide

InChI

InChI=1S/C20H22N2O2/c23-18(21-15-9-3-1-2-4-10-15)13-22-17-12-6-8-14-7-5-11-16(19(14)17)20(22)24/h5-8,11-12,15H,1-4,9-10,13H2,(H,21,23)

InChI Key

ZTHRWUNIIRTLJQ-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)NC(=O)CN2C3=CC=CC4=C3C(=CC=C4)C2=O

Origin of Product

United States

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